

Amb123203 chemical structure and properties

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Compound of Interest

Compound Name: Amb123203

Cat. No.: B1665949

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In-Depth Technical Guide: Amb123203

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amb123203 is a small molecule inhibitor targeting the budding process of filoviruses, including Ebola virus (EBOV) and Marburg virus (MARV). It functions by disrupting the crucial interaction between the viral matrix protein VP40 and the host's E3 ubiquitin ligase, Nedd4. This interaction is mediated by the PPxY late-budding (L) domain motif present on VP40. By blocking this protein-protein interaction, **Amb123203** effectively inhibits the release of new viral particles from infected cells, thus representing a promising avenue for the development of broad-spectrum antiviral therapeutics against hemorrhagic fever viruses.

Chemical Structure and Properties

Amb123203 is a complex heterocyclic molecule. Its structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of **Amb123203**

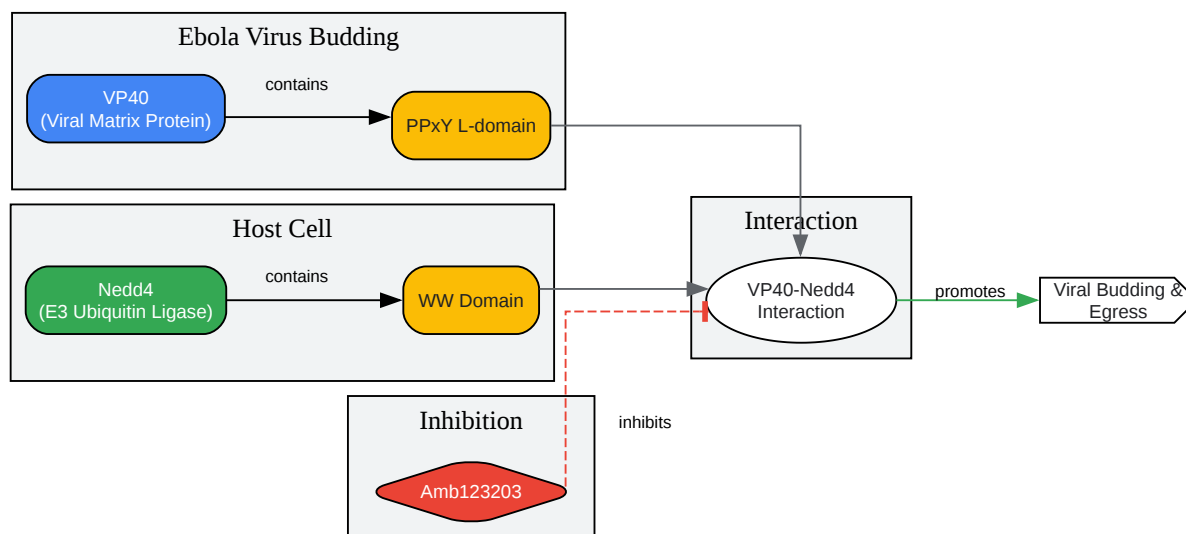
Property	Value	Reference
IUPAC Name	3-(2-Benzothiazolyl)-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-piperidineacetamide	[1]
Chemical Formula	C ₂₅ H ₂₇ N ₅ OS	[1]
Molecular Weight	445.58 g/mol	[1]
Appearance	Solid powder	[1]
Purity	>98%	[1]
Solubility	Soluble in DMSO	[1]
Storage Conditions	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	[1]

Mechanism of Action: Inhibition of Viral Budding

The primary mechanism of action of **Amb123203** is the inhibition of viral egress from host cells. Filoviruses, like Ebola and Marburg, utilize the host's cellular machinery to facilitate the budding of new virions from the plasma membrane. A key step in this process is the recruitment of components of the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway.

The viral matrix protein VP40 plays a central role in orchestrating this process. VP40 contains conserved motifs known as late-budding (L) domains. One such critical motif is the PPxY sequence, which directly interacts with host proteins containing WW domains. The E3 ubiquitin ligase Nedd4 is a host protein that contains WW domains and is usurped by the virus to aid in budding.

Amb123203 is specifically designed to interfere with the interaction between the PPxY motif of VP40 and the WW domains of Nedd4. By binding to one of these components, it sterically hinders their association, thereby disrupting the recruitment of the ESCRT machinery to the site of budding. This leads to a significant reduction in the release of virus-like particles (VLPs) and, consequently, infectious virions.



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Figure 1. Signaling pathway of **Amb123203**-mediated inhibition of viral budding.

Biological Activity

Amb123203 has demonstrated potent inhibitory activity against the budding of both Marburg (mVP40) and Ebola (eVP40) virus-like particles (VLPs). This indicates its potential as a broad-spectrum inhibitor for filoviruses that rely on the PPxY L-domain for efficient budding.

Further research is needed to determine the specific IC₅₀ values of **Amb123203** in various cell-based and in vitro assays.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of inhibitors like **Amb123203**.

VP40 Virus-Like Particle (VLP) Budding Assay

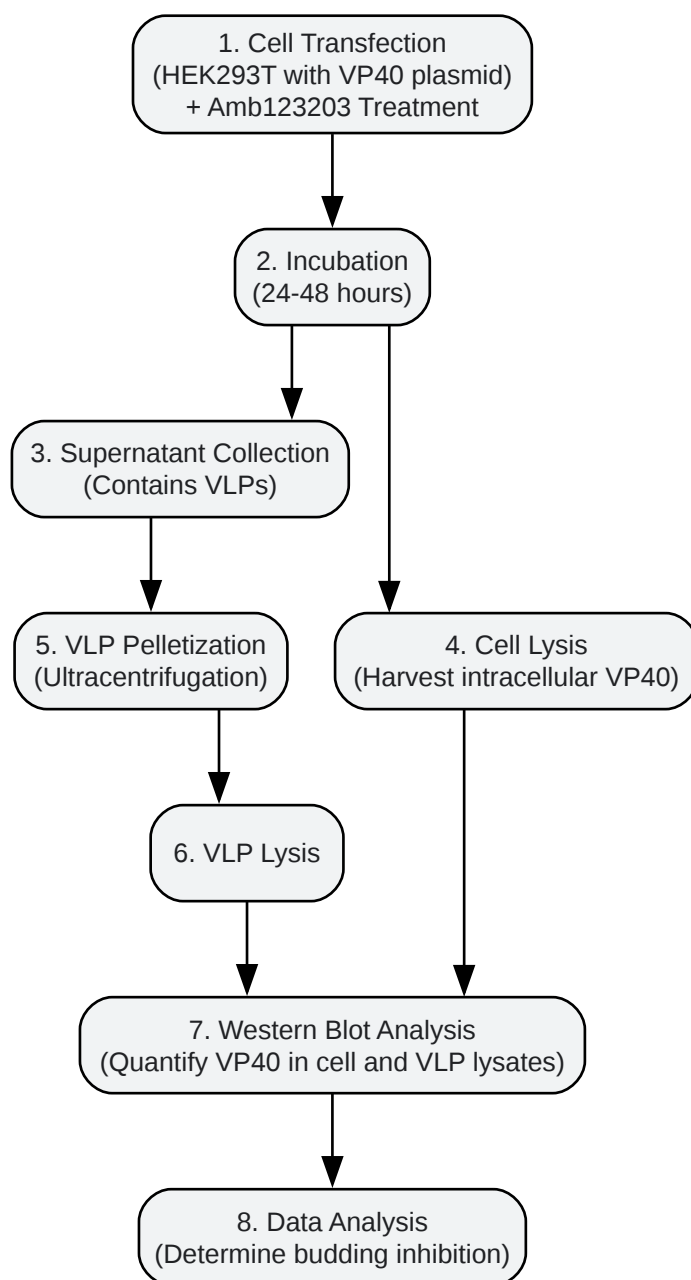
This assay is fundamental to assessing the ability of a compound to inhibit the egress of VP40 from cells.

Principle: The VP40 protein, when expressed alone in mammalian cells, can self-assemble and bud from the plasma membrane to form VLPs, which are released into the cell culture supernatant. The amount of VP40 in the supernatant is a direct measure of budding efficiency.

Methodology:

- Cell Culture and Transfection:
 - Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 - Cells are seeded in 6-well plates and grown to 70-80% confluency.
 - Cells are transfected with a plasmid encoding VP40 (either eVP40 or mVP40) using a suitable transfection reagent (e.g., Lipofectamine 2000).
 - Immediately after transfection, cells are treated with varying concentrations of **Amb123203** or a vehicle control (e.g., DMSO).
- VLP Collection and Cell Lysis:
 - At 24-48 hours post-transfection, the cell culture supernatant is collected.
 - The supernatant is clarified by centrifugation at a low speed (e.g., 1,500 x g for 10 minutes) to remove cell debris.
 - The clarified supernatant, containing the VLPs, is then layered onto a 20% sucrose cushion.
 - VLPs are pelleted by ultracentrifugation (e.g., 100,000 x g for 2 hours at 4°C).
 - The VLP pellet is resuspended in a lysis buffer (e.g., RIPA buffer).
 - The adherent cells are washed with PBS and then lysed with the same lysis buffer.

- Western Blot Analysis:
 - Protein concentrations of the cell lysates and VLP lysates are determined using a BCA assay.
 - Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with a primary antibody specific for VP40.
 - A secondary antibody conjugated to horseradish peroxidase (HRP) is then used for detection.
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
 - The intensity of the VP40 band in the VLP fraction is quantified and normalized to the amount of VP40 in the corresponding cell lysate to determine the budding efficiency.



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Figure 2. Experimental workflow for the VP40 VLP budding assay.

Co-immunoprecipitation (Co-IP) of VP40 and Nedd4

This assay is used to confirm the physical interaction between VP40 and Nedd4 and to assess the ability of **Amb123203** to disrupt this interaction.

Principle: If two proteins interact within a cell, an antibody against one protein (the "bait") will pull down not only the bait protein but also its interacting partner (the "prey").

Methodology:

- Cell Culture and Transfection:
 - HEK293T cells are co-transfected with plasmids encoding tagged versions of VP40 (e.g., FLAG-VP40) and Nedd4 (e.g., Myc-Nedd4).
 - Cells are treated with **Amb123203** or a vehicle control.
- Cell Lysis and Immunoprecipitation:
 - At 24-48 hours post-transfection, cells are lysed in a non-denaturing lysis buffer containing protease inhibitors.
 - The cell lysate is clarified by centrifugation.
 - A portion of the lysate is saved as the "input" control.
 - The remaining lysate is incubated with an antibody against the tag on the bait protein (e.g., anti-FLAG antibody) overnight at 4°C.
 - Protein A/G agarose beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
- Washing and Elution:
 - The beads are washed several times with lysis buffer to remove non-specific binding proteins.
 - The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis:
 - The input and eluted samples are analyzed by Western blotting.

- Separate blots are probed with antibodies against the tags of both the bait (anti-FLAG) and prey (anti-Myc) proteins.
- The presence of the prey protein in the eluate from the bait immunoprecipitation indicates an interaction. The reduction in the amount of prey protein in the presence of **Amb123203** demonstrates the inhibitory effect of the compound.

Summary and Future Directions

Amb123203 is a promising antiviral candidate that targets a key virus-host interaction essential for the budding of filoviruses. Its ability to inhibit the VP40-Nedd4 interaction provides a strong rationale for its further development. Future studies should focus on:

- Determining the precise binding site of **Amb123203** on either VP40 or Nedd4.
- Conducting structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of **Amb123203**.
- Evaluating the efficacy of **Amb123203** in in vivo models of Ebola and Marburg virus infection.
- Assessing the potential for the development of viral resistance to **Amb123203**.

The continued investigation of **Amb123203** and similar compounds will be crucial in the development of effective countermeasures against these deadly pathogens.

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References

- 1. ema.europa.eu [ema.europa.eu]
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